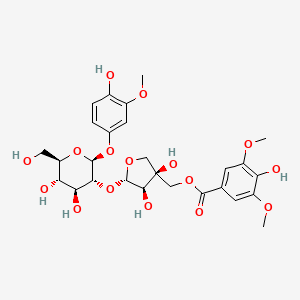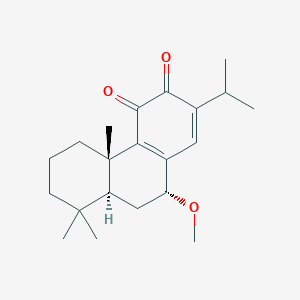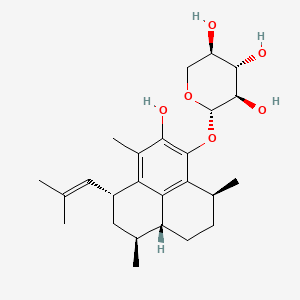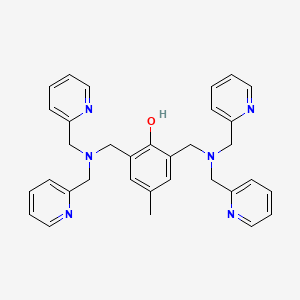
Brasiliquinone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brasiliquinone A is a carbopolycyclic compound that is (3S)-3-ethyl-6,8-dihydroxy-3,4-dihydrotetraphene-1,7,12(2H)-trione substituted at position 8 by a 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranosyl group. It is isolated from the culture broth of Nocardia brasiliensis and exhibits antibacterial activity against Gram-positive bacteria. It is also active against the multiple drug-resistant P388/ADR tumour cells. It has a role as a metabolite, an antimicrobial agent, an antibacterial agent and an antineoplastic agent. It is a member of phenols, an aminoglycoside, a deoxy hexoside, a carbopolycyclic compound and a member of p-quinones.
Scientific Research Applications
Antibacterial and Cytotoxic Properties
Brasiliquinone A, derived from the actinomycete Nocardia brasiliensis, demonstrates notable antibacterial and cytotoxic activities. Studies have shown its effectiveness against Gram-positive bacteria, including Mycobacterium species, and its activity against multiple drug-resistant P388/ADR tumor cells (Nemoto et al., 1997). Additionally, brasiliquinones, including brasiliquinone A, exhibit cytotoxicity which may be valuable in cancer research (Tsuda et al., 1996).
Synthesis Research
Significant research has been devoted to the total synthesis of brasiliquinone A and its derivatives. These studies are crucial for understanding its structure and potential therapeutic applications. The total synthesis of brasiliquinone B, a related compound, has been achieved, demonstrating the feasibility of synthesizing these complex molecules (Patil et al., 2002); (Miyake et al., 2022).
Genetic Study of Producing Organism
Genome mining of Nocardia species, including N. brasiliensis, has revealed cryptic secondary metabolite biosynthesis gene clusters. These findings highlight the potential of these species as a source of diverse and important natural products like brasiliquinones (Herisse et al., 2019).
Potential Antioxidant and Anti-inflammatory Effects
While not directly related to brasiliquinone A, studies on other compounds from the same genus, such as Garcinia brasiliensis, have shown potent antioxidant and anti-inflammatory properties. These findings suggest a broader scope of potential therapeutic applications for compounds isolated from related species (Arwa et al., 2015).
properties
Product Name |
Brasiliquinone A |
|---|---|
Molecular Formula |
C26H27NO7 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(3S)-8-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-6-hydroxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C26H27NO7/c1-3-12-7-13-9-17(29)22-23(20(13)16(28)8-12)25(31)14-5-4-6-18(21(14)26(22)32)34-19-10-15(27)24(30)11(2)33-19/h4-6,9,11-12,15,19,24,29-30H,3,7-8,10,27H2,1-2H3/t11-,12-,15+,19-,24-/m0/s1 |
InChI Key |
GMELFDQPUZSJEE-XHBGPGOOSA-N |
Isomeric SMILES |
CC[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O[C@H]5C[C@H]([C@H]([C@@H](O5)C)O)N)O |
Canonical SMILES |
CCC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5CC(C(C(O5)C)O)N)O |
synonyms |
brasiliquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide](/img/structure/B1248077.png)


![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B1248080.png)






